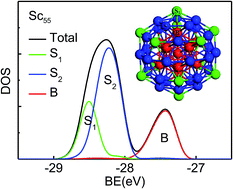Electronic binding energy relaxation of Sc clusters by monatomic alloying: DFT-BOLS approximation
RSC Advances Pub Date: 2016-01-14 DOI: 10.1039/C5RA26919A
Abstract
Monatomic alloying of atomic clusters emerges as a promising means for efficient catalyst development with a yet unclear mechanism. Here we show that such monatomic cluster alloying takes the advantages of both atomic undercoordination and atomic heterocoordination that enhance each other in the local quantum entrapment and polarization. Atomic undercoordination shortens the Sc–Me bond by up to 30% and reduces the atomic cohesive energy by 25% (Me = Ag, Au, Ca, Cd, Cu, Ni, Ir, Ti, Rh, Pd, Fe, Pt, Y, Zn), resulting in local energy density gain and charge polarization. Monatomic alloying enhanced the effect of undercoordination on the quantum entrapment and local polarization, which is fundamentally significant in modulating the catalytic ability of metal-doped Sc clusters.


Recommended Literature
- [1] Carbene catalyzed umpolung of α,β-enals: a reactivity study of diamino dienols vs. azolium enolates, and the characterization of advanced reaction intermediates†
- [2] A copper-phosphonate network as a high-performance heterogeneous catalyst for the CO2 cycloaddition reactions and alcoholysis of epoxides†
- [3] Electron beam induced in situ clusterisation of 1D ZrCl4 chains within single-walled carbon nanotubes
- [4] Superior catalytic performance of Ce1−xBixO2−δ solid solution and Au/Ce1−xBixO2−δ for 5-hydroxymethylfurfural conversion in alkaline aqueous solution†
- [5] Multidimensional protein characterisation using microfluidic post-column analysis†
- [6] Inside back cover
- [7] Preparation of alumina-coated graphite for thermally conductive and electrically insulating epoxy composites
- [8] Temperature-controlled changeable oxygenation selectivity by singlet oxygen with a polymeric photosensitizer†
- [9] The structural fate of lipid nanoparticles in the extracellular matrix†
- [10] Back cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 118-72-9
-
2-Amino-5-bromobenzotrifluoride
CAS no.: 445-02-3
-
Trimethylphenylammonium Iodide
CAS no.: 98-04-4
-
Methyl 4-(bromomethyl)benzoate
CAS no.: 2417-72-3
-
CAS no.: 79-94-7
-
CAS no.: 91-00-9









